molecular formula C11H8F6O2 B065204 3,5-Bis(trifluoromethyl)hydrocinnamic acid CAS No. 181772-16-7

3,5-Bis(trifluoromethyl)hydrocinnamic acid

Cat. No.: B065204
CAS No.: 181772-16-7
M. Wt: 286.17 g/mol
InChI Key: LISLXJGPJUAEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O2/c12-10(13,14)7-3-6(1-2-9(18)19)4-8(5-7)11(15,16)17/h3-5H,1-2H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISLXJGPJUAEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361455
Record name 3,5-Bis(trifluoromethyl)hydrocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181772-16-7
Record name 3,5-Bis(trifluoromethyl)hydrocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(trifluoromethyl)hydrocinnamic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: What is unique about the conformation of the propanoic acid side chain in the crystal structure of 3,5-bis(trifluoromethyl)hydrocinnamic acid?

A1: The crystal structure analysis revealed that the propanoic acid side chain in this compound adopts a gauche conformation []. This is unusual compared to other 3-phenylpropanoic acid structures found in the Cambridge Structural Database, which typically exhibit a trans conformation for this dihedral angle. Density Functional Theory calculations suggest that the presence of the two electron-withdrawing trifluoromethyl (CF3) groups might contribute to the observed gauche conformation in the solid state [].

Q2: What is the primary intermolecular interaction responsible for the crystal packing of this compound?

A2: The crystal structure of this compound is primarily stabilized by centrosymmetric O–H∙∙∙O hydrogen-bonded dimers []. These dimers, represented by the graph set notation R22(8), involve the carboxylic acid groups of adjacent molecules. Computational analysis using the CE-B3LYP method indicated that this interaction exhibits the strongest pairwise interaction energy (Etot = −67.9 kJ/mol) within the crystal lattice [].

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